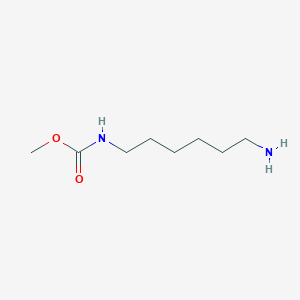
Methyl (6-aminohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-aminohexyl)carbamate is a chemical compound that has been extensively used in scientific research for various purposes. It is a carbamate derivative that has a wide range of applications in biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
Methyl (Methyl (6-aminohexyl)carbamate)carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, Methyl (Methyl (6-aminohexyl)carbamate)carbamate increases the concentration of acetylcholine in the synapse, leading to increased cholinergic activity. This can have various effects on the nervous system, including muscle contraction, stimulation of the parasympathetic nervous system, and central nervous system effects.
Efectos Bioquímicos Y Fisiológicos
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has various biochemical and physiological effects, primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. It can lead to increased cholinergic activity, which can have effects on the nervous system, cardiovascular system, and respiratory system. It can also have toxic effects, particularly in cases of overdose or prolonged exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a well-established tool for investigating the effects of carbamates on the nervous system. However, it has limitations, including its potential toxicity and the need for careful handling and disposal. It is also important to consider the ethical implications of using Methyl (Methyl (6-aminohexyl)carbamate)carbamate in animal experiments.
Direcciones Futuras
There are several future directions for the use of Methyl (Methyl (6-aminohexyl)carbamate)carbamate in scientific research. One potential area of research is the development of new carbamate inhibitors of acetylcholinesterase and butyrylcholinesterase with improved selectivity and potency. Another area of research is the investigation of the effects of carbamates on other systems, such as the immune system or endocrine system. Finally, there is a need for further research into the potential toxicity of carbamates and the development of safer alternatives for scientific research.
Conclusion:
In conclusion, Methyl (Methyl (6-aminohexyl)carbamate)carbamate is a useful tool for investigating the effects of carbamates on the nervous system. It has been extensively used in scientific research for various purposes, including as a substrate for enzymes and as an inhibitor of acetylcholinesterase and butyrylcholinesterase. However, it is important to consider its potential toxicity and the need for careful handling and disposal. There are several future directions for research into carbamates, including the development of new inhibitors and the investigation of their effects on other systems.
Métodos De Síntesis
Methyl (Methyl (6-aminohexyl)carbamate)carbamate can be synthesized by reacting 6-aminohexanol with methyl isocyanate. The reaction takes place under controlled conditions, and the product is purified by various techniques such as column chromatography and recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has been used in various scientific research studies as a tool to investigate the biochemical and physiological effects of carbamates. It has been used as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of carbamates. Methyl (Methyl (6-aminohexyl)carbamate)carbamate has also been used to study the effects of carbamates on the nervous system, particularly the cholinergic system. It has been used to investigate the mechanisms of action of carbamates as inhibitors of acetylcholinesterase and butyrylcholinesterase.
Propiedades
Número CAS |
175220-54-9 |
|---|---|
Nombre del producto |
Methyl (6-aminohexyl)carbamate |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
methyl N-(6-aminohexyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) |
Clave InChI |
PPNOBJDLQVQFIZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCCCN |
SMILES canónico |
COC(=O)NCCCCCCN |
Sinónimos |
Carbamic acid, N-(6-aminohexyl)-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



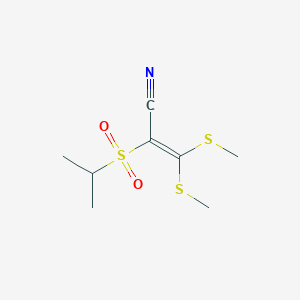
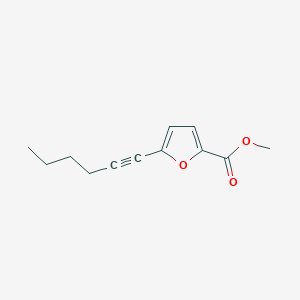
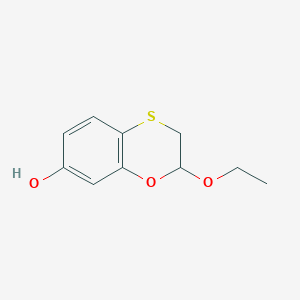
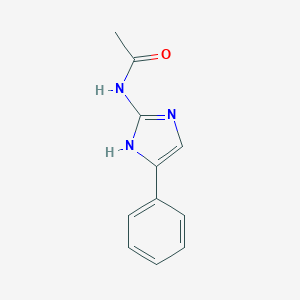
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
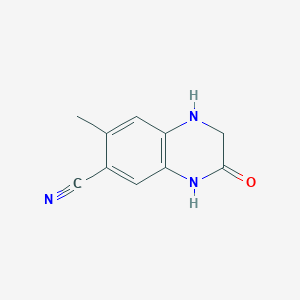
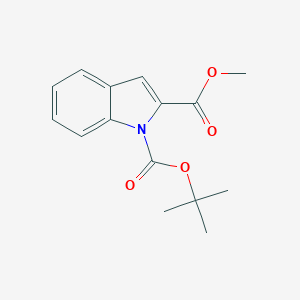
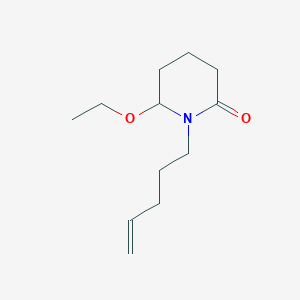
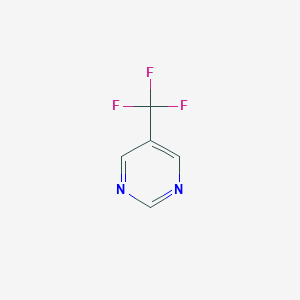

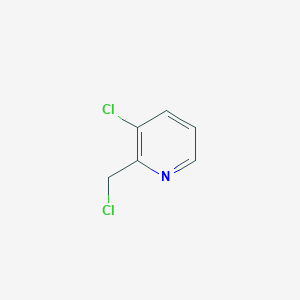
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
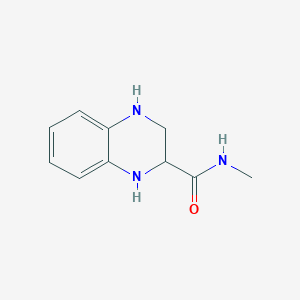
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)